molecular formula C26H28N2O5S B6573051 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide CAS No. 946259-64-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide

Cat. No. B6573051
CAS RN: 946259-64-9
M. Wt: 480.6 g/mol
InChI Key: KFXCTSGCJNCTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide” is a derivative of benzenesulfonyl and tetrahydroquinoline . It is a part of a class of compounds known as N-benzenesulfonyl derivatives of heterocycles . These compounds have been found to have antibacterial activity .


Synthesis Analysis

The synthesis of N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline involves the combination of two privileged structures, benzenesulfonyl (BS) and tetrahydroquinoline (THQ), which are known to be active . The synthesis process involves designing, preparing, and screening for antibacterial activity .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide has been used in a variety of scientific research applications. It has been used to study protein synthesis, enzyme activity, and cell signaling. It has also been used to study the effects of various drugs on the body, including their effects on the cardiovascular system, the nervous system, and the immune system. Additionally, this compound has been used in the development of new drugs and treatments for various diseases, including cancer and HIV/AIDS.

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This disruption prevents the bacteria from maintaining their structural integrity, leading to cell death .

Biochemical Pathways

The inhibition of MurD and GlmU enzymes disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . The downstream effects include the inability of the bacteria to maintain their structural integrity, leading to cell death .

Pharmacokinetics

It has been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.

Result of Action

The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . Specifically, it has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these bacteria following treatment with the compound .

Advantages and Limitations for Lab Experiments

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide has a number of advantages for laboratory experiments. It is a relatively stable compound, making it easy to store and use. Additionally, it is relatively non-toxic and has a low risk of side effects. However, there are a few limitations to its use. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not as potent as some other compounds, making it less effective at modulating cellular function.

Future Directions

There are a number of potential future directions for research using N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide. One potential direction is to further explore its effects on cell signaling pathways. Additionally, it could be used to study the effects of different drugs on the body, as well as to develop new treatments for various diseases. Furthermore, it could be used to study the effects of various environmental factors on the body, such as air pollution and UV radiation. Finally, it could be used to study the effects of various drugs on the developing brain, as well as to develop new treatments for neurological disorders.

Synthesis Methods

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide can be synthesized from 1,2,3,4-tetrahydroquinoline by reacting it with benzenesulfonyl chloride and 3,4-diethoxybenzamide. The reaction is carried out in an aqueous solution of sodium hydroxide and the resulting product is purified by column chromatography.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-3-32-24-15-12-20(18-25(24)33-4-2)26(29)27-21-13-14-23-19(17-21)9-8-16-28(23)34(30,31)22-10-6-5-7-11-22/h5-7,10-15,17-18H,3-4,8-9,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXCTSGCJNCTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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